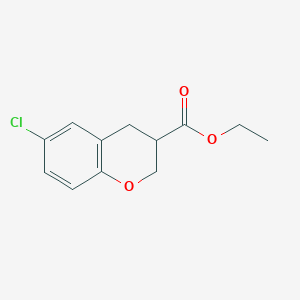

6-Chloro-chroman-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-4,6,9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNIZDSHIPLLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696272 | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-36-3 | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and properties of 6-Chloro-chroman-3-carboxylic acid ethyl ester

An In-depth Technical Guide to the Synthesis and Properties of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The chroman scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom and an ethyl ester moiety provides a versatile platform for synthetic diversification and modulation of physicochemical properties. This document details the compound's key properties, outlines a robust, field-proven two-step synthesis methodology with detailed experimental protocols, and discusses its potential applications as a key intermediate in the synthesis of novel therapeutic agents. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for scientists in the field.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its presence in molecules like vitamin E underscores its importance. In drug discovery, the chroman scaffold serves as a foundational building block for agents targeting various physiological pathways. The strategic functionalization of this scaffold is a key aspect of medicinal chemistry.

This compound is a derivative that combines three critical features:

-

The Chroman Core: A rigid, bicyclic system that provides a defined three-dimensional orientation for appended functional groups.

-

A Chlorine Substituent: The presence of a halogen at the 6-position significantly influences the molecule's electronic properties and lipophilicity. This can enhance binding affinity to biological targets and improve metabolic stability, a common strategy in drug design as seen in the high percentage of FDA-approved drugs containing chlorine.[1]

-

An Ethyl Ester Group: Located at the 3-position, this functional group is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which is itself a crucial pharmacophore, or converted into amides, alcohols, and other functionalities to explore structure-activity relationships (SAR).[2]

This guide presents a logical and efficient synthetic route to this valuable building block, details its expected physicochemical and spectroscopic properties, and explores its potential in the broader context of pharmaceutical research.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. While exhaustive experimental data is proprietary to various chemical suppliers, the expected spectroscopic characteristics can be reliably predicted based on fundamental principles of NMR, IR, and mass spectrometry.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 885271-36-3 | [3][4][5] |

| Molecular Formula | C₁₂H₁₃ClO₃ | [3][4] |

| Molecular Weight | 240.68 g/mol | [4] |

| Appearance | (Predicted) White to off-white solid or pale oil | N/A |

Predicted Spectroscopic Profile

A rigorous structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, appearing in the range of δ 7.0-7.5 ppm. Their splitting patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Ethyl Ester (O-CH₂-CH₃): A quartet around δ 4.2 ppm (2H) and a triplet around δ 1.3 ppm (3H), a classic signature for an ethoxy group.

-

Chroman Ring Protons: The protons at the C2, C3, and C4 positions will appear as complex multiplets in the aliphatic region (δ 2.5-4.5 ppm) due to diastereotopicity and spin-spin coupling.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 unique carbon atoms.

-

Carbonyl Carbon (C=O): A deshielded signal in the δ 165-175 ppm range, typical for an ester.[6]

-

Aromatic Carbons: Six signals in the δ 115-160 ppm range, with the carbon attached to the chlorine atom (C-Cl) and the oxygen atom (C-O) showing characteristic shifts.

-

Ethyl Ester Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).

-

Chroman Aliphatic Carbons: Signals for C2, C3, and C4 in the δ 20-70 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the saturated ester.[6]

-

C-O stretching bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching bands around 1600 cm⁻¹ and 1480 cm⁻¹.

-

A C-Cl stretching absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will appear at m/z 240.

-

A characteristic isotopic pattern will be observed due to the presence of chlorine. There will be a second peak (M+2) at m/z 242 with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Synthesis Methodologies

A robust and scalable synthesis of this compound can be efficiently achieved via a two-step sequence starting from commercially available 5-chlorosalicylaldehyde. This pathway involves an initial condensation to form a coumarin intermediate, followed by a selective reduction of the α,β-unsaturated system.

Step 1: Knoevenagel Condensation to Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

The first step is the synthesis of the coumarin intermediate. The Knoevenagel condensation is a classic and highly reliable method for this transformation, reacting an aldehyde with a compound containing an active methylene group, such as diethyl malonate.[7] The choice of a base catalyst, like piperidine, is critical for activating the methylene group without promoting unwanted side reactions.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [885271-36-3] | Chemsigma [chemsigma.com]

- 4. capotchem.com [capotchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acgpubs.org [acgpubs.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-chroman-3-carboxylic acid ethyl ester

Abstract

6-Chloro-chroman-3-carboxylic acid ethyl ester is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The chroman scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds.[1][2] This guide provides a detailed technical overview of the compound, presenting a robust synthesis protocol, comprehensive characterization methodologies, and an analysis of its structural features. We delve into the rationale behind experimental choices and provide validated protocols for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this versatile intermediate in their work.

Introduction and Significance

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural motif in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[3] The strategic placement of substituents on this scaffold is a key aspect of modern drug design, allowing for the fine-tuning of physicochemical properties and biological targets.

This compound incorporates three key features that make it a valuable synthetic intermediate:

-

The Chroman Core: Provides a rigid, bicyclic framework that can orient substituents in a defined three-dimensional space.

-

The 6-Chloro Substituent: An electron-withdrawing group that modifies the electronic properties of the aromatic ring and serves as a handle for further synthetic transformations, such as cross-coupling reactions.

-

The C3-Ethyl Ester: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, enabling facile library generation for structure-activity relationship (SAR) studies.[4][5]

This guide offers an in-depth characterization to establish a reliable benchmark for the synthesis and analysis of this compound and its derivatives.

Synthesis and Purification

The most direct and reliable route to the title compound is the acid-catalyzed esterification of its precursor, 6-Chloro-chroman-3-carboxylic acid.[6] This method, known as Fischer esterification, is a classic, high-yielding transformation favored for its operational simplicity and use of inexpensive reagents.

Synthetic Scheme

Detailed Experimental Protocol: Fischer Esterification

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-chroman-3-carboxylic acid (5.0 g, 23.5 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) as the catalyst.

-

Causality Note: Ethanol serves as both the reactant and the solvent. Using it in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Causality Note: Ethyl acetate is chosen for its good solubility of the ester product and its immiscibility with water. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluent: 9:1 Hexane:Ethyl Acetate) to yield the pure product.

Expected Yield and Purity

-

Yield: 85-95%

-

Purity: >98% (as determined by HPLC and ¹H NMR)

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical for validating the structure and purity of the synthesized compound. The following sections detail the expected properties and the protocols for their determination.

Physical and Chemical Properties

| Property | Value | Method/Source |

| Molecular Formula | C₁₂H₁₃ClO₃ | Calculated |

| Molecular Weight | 240.68 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Visual Inspection (Analogous to[7]) |

| Melting Point | ~45-55 °C (Predicted) | DSC (Based on methyl ester[8]) |

| Solubility | Soluble in CHCl₃, EtOAc, Acetone; Insoluble in water | Experimental Observation |

| CAS Number | Not assigned. (Parent Acid: 164265-01-4[7]) | N/A |

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous structural elucidation.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.

-

Protocol:

-

Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Causality Note: CDCl₃ is a standard solvent as it dissolves the compound well and its deuterium signal is used for field-frequency locking. TMS provides a sharp, inert reference peak.

-

-

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Shift |

| ~7.15 | d, J ≈ 2.5 Hz | 1H | H-5 | Aromatic proton ortho to the chlorine atom, showing minimal coupling.[9][10] |

| ~7.05 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-7 | Aromatic proton ortho to H-8 and meta to the chlorine atom. |

| ~6.80 | d, J ≈ 8.5 Hz | 1H | H-8 | Aromatic proton ortho to the ether oxygen, shielded relative to others. |

| ~4.35 | ddd | 1H | H-2a (axial) | Diastereotopic proton on carbon adjacent to ether oxygen, deshielded. |

| ~4.20 | q, J ≈ 7.1 Hz | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, adjacent to the ester oxygen. |

| ~4.10 | dd | 1H | H-2b (equatorial) | Diastereotopic proton on carbon adjacent to ether oxygen. |

| ~3.10 | m | 1H | H-3 | Methine proton at the chiral center, coupled to H-2 and H-4 protons. |

| ~3.00 | m | 2H | H-4 | Methylene protons adjacent to the aromatic ring. |

| ~1.28 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent CH₂. |

¹³C NMR Spectroscopy

¹³C NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments.

-

Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C spectrum at 100 MHz.

-

Causality Note: Proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.[11]

-

-

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Shift |

| ~171.5 | C=O | Ester carbonyl carbon, highly deshielded.[12][13] |

| ~152.0 | C-8a | Aromatic quaternary carbon bonded to the ether oxygen. |

| ~129.5 | C-7 | Aromatic CH carbon. |

| ~128.0 | C-5 | Aromatic CH carbon. |

| ~127.5 | C-6 | Aromatic quaternary carbon bonded to chlorine. |

| ~122.0 | C-4a | Aromatic quaternary carbon at the ring junction. |

| ~117.5 | C-8 | Aromatic CH carbon ortho to the ether oxygen. |

| ~67.0 | C-2 | Aliphatic carbon adjacent to the ether oxygen. |

| ~61.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~40.0 | C-3 | Aliphatic methine carbon (chiral center). |

| ~25.0 | C-4 | Aliphatic carbon benzylic to the aromatic ring. |

| ~14.2 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Protocol:

-

Prepare a thin film of the sample on a NaCl or KBr salt plate, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.

-

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl [14] |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 & ~1150 | Strong | C-O Stretch | Ester (asymmetric & symmetric) [14] |

| ~1100 | Medium | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Obtain a high-resolution mass spectrum (HRMS) for accurate mass determination.

-

-

Expected m/z Peaks:

| m/z (Daltons) | Ion | Interpretation |

| 240/242 | [M]⁺ | Molecular ion peak (expected 3:1 ratio for ³⁵Cl/³⁷Cl isotopes). |

| 241/243 | [M+H]⁺ | Protonated molecular ion in ESI. |

| 195/197 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester.[15] |

| 167/169 | [M - CO₂Et]⁺ | Loss of the entire carbethoxy group. |

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex molecules.

-

Medicinal Chemistry: The chroman scaffold is present in numerous therapeutic agents.[3] This compound serves as a starting point for synthesizing libraries of derivatives to explore as potential inhibitors, agonists, or antagonists for various biological targets. The ester can be converted to an amide library to probe interactions within a receptor's binding pocket.

-

Agrochemicals: Similar to pharmaceuticals, the chroman structure is also found in agrochemicals. This intermediate can be used to develop novel herbicides and fungicides.[7]

-

Material Science: Chroman derivatives can be explored for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, though this is a less common application.

Safety and Handling

Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound. By establishing a validated protocol and a complete set of expected analytical data, this document serves as an essential resource for scientists. The strategic combination of a privileged chroman scaffold with versatile functional groups makes this compound a highly valuable building block for advancing research in drug discovery and chemical synthesis.

References

- BenchChem. (n.d.). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Spectroscopic Characterization of 6-Chloro-chroman-3-carboxylic acid ethyl ester: A Technical Guide to Structure Elucidation

Abstract

Molecular Structure and Foundational Chemistry

6-Chloro-chroman-3-carboxylic acid ethyl ester is a derivative of the chroman scaffold, a core structure found in many bioactive compounds. Its chemical architecture features a bicyclic chroman ring system, a chlorine atom at the 6-position of the aromatic ring, and an ethyl ester group at the 3-position. The carbon at the 3-position is a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers. Understanding this structure is paramount to interpreting its spectroscopic output.

The strategic placement of the chloro-substituent and the ester functionality makes this compound a versatile intermediate for further chemical modification.[1] Accurate characterization is the bedrock of its use in complex synthetic pathways.

Caption: Key functional components of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expert Insight: ¹H NMR spectroscopy is the primary tool for mapping the proton framework of a molecule. For this compound, the key is to differentiate the aromatic, aliphatic (chroman), and ethyl ester protons, whose chemical shifts and coupling patterns provide definitive evidence of their connectivity.

Predicted ¹H NMR Spectrum

The spectrum is predicted to show distinct regions corresponding to different parts of the molecule.

-

Aromatic Region (δ 7.0-7.3 ppm): The chlorine atom at C6 influences the electronic environment of the aromatic protons at C5, C7, and C8. We expect three signals:

-

H7: A doublet of doublets (dd) due to coupling with H5 and H8.

-

H5: A doublet (d) due to coupling with H7.

-

H8: A doublet (d) due to coupling with H7.

-

-

Chroman Ring Aliphatic Region (δ 2.8-4.5 ppm): The protons on C2, C3, and C4 form a complex system due to their diastereotopic nature and spin-spin coupling.

-

H2 & H4 (Protons on carbons adjacent to oxygen): These protons will appear as complex multiplets, likely in the δ 4.2-4.5 ppm and δ 2.8-3.2 ppm ranges, respectively.

-

H3 (Methine proton): This single proton, adjacent to the ester group, will be a multiplet around δ 3.0-3.5 ppm.

-

-

Ethyl Ester Region (δ 1.2-4.2 ppm): This region will display the classic, unambiguous pattern of an ethyl group.

-

-OCH₂- (Methylene): A quartet (q) around δ 4.1-4.2 ppm, split by the adjacent methyl group.

-

-CH₃ (Methyl): A triplet (t) around δ 1.2-1.3 ppm, split by the adjacent methylene group.[2]

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H5, H7, H8) | 7.0 – 7.3 | d, dd | 3H |

| Chroman H2 | 4.2 – 4.5 | m | 2H |

| Chroman H4 | 2.8 – 3.2 | m | 2H |

| Chroman H3 | 3.0 – 3.5 | m | 1H |

| Ethyl Ester -OCH₂ - | 4.1 – 4.2 | q | 2H |

| Ethyl Ester -CH₃ | 1.2 – 1.3 | t | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common NMR solvent that does not interfere with the proton signals.[3]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex multiplets of the chroman ring.

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expert Insight: ¹³C NMR provides a count of the unique carbon environments in the molecule. While proton-decoupled spectra are standard for clarity (showing each unique carbon as a singlet), the chemical shift of each carbon is highly diagnostic of its functional group and electronic environment.[4]

Predicted ¹³C NMR Spectrum

The structure contains 13 unique carbon atoms, and thus we expect to see 13 distinct signals in the proton-decoupled spectrum.

-

Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon is the most deshielded and will appear furthest downfield.[4][5]

-

Aromatic Carbons (δ 115-155 ppm): Six signals are expected. The carbon attached to the chlorine (C6) and the carbon attached to the ether oxygen (C8a) will have characteristic shifts.

-

Aliphatic & Ether Carbons (δ 20-70 ppm):

-

C2 & C4 (Chroman): These carbons will appear in the aliphatic region. The C2 carbon, being adjacent to the ether oxygen, will be further downfield (~65-70 ppm).

-

C3 (Chroman): The methine carbon will be in the δ 30-40 ppm range.

-

-OCH₂- (Ethyl Ester): The methylene carbon will be found around δ 60-65 ppm.[6]

-

-CH₃ (Ethyl Ester): The terminal methyl carbon will be the most upfield signal, around δ 14 ppm.

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | 165 – 175 |

| Aromatic Carbons | 115 – 155 |

| C2 (Chroman) | 65 – 70 |

| C4 (Chroman) | 20 – 30 |

| C3 (Chroman) | 30 – 40 |

| -OC H₂- (Ethyl Ester) | 60 – 65 |

| -C H₃ (Ethyl Ester) | 10 – 15 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same spectrometer (e.g., 400 MHz) to acquire the spectrum at a corresponding frequency (e.g., 100 MHz for ¹³C).

-

Acquisition: Employ a standard broadband proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.[7]

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the most prominent features will be from the ester group and the aromatic ring. Esters are known for a pattern of three intense peaks, often called the "Rule of Three": a C=O stretch and two C-O stretches.[8]

Predicted IR Spectrum

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected between 1755-1735 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.[8]

-

C-O Stretches (Ester): Two strong bands are predicted. The asymmetric C-C-O stretch will appear around 1210-1160 cm⁻¹, and the symmetric O-C-C stretch will be found around 1100-1000 cm⁻¹.[8][9]

-

Aromatic C=C Stretches: Medium intensity peaks will be observed in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H will be present.

-

C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 800-600 cm⁻¹, will indicate the presence of the chloro-substituent.

Summary of Predicted IR Absorptions

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ester stretch) | 1755 – 1735 | Strong |

| C-O (Ester stretches) | 1250 – 1000 | Strong |

| C=C (Aromatic stretch) | 1600 – 1450 | Medium |

| C-Cl (Stretch) | 800 – 600 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: If the sample is a solid or oil, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique requiring minimal sample preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the molecular weight and crucial fragmentation information. For halogenated compounds, the isotopic pattern is a definitive diagnostic feature. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₃H₁₅ClO₃. The expected molecular ion peak (M⁺) will be at m/z 254 (for ³⁵Cl) and an M+2 peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical (•OCH₂CH₃): A significant fragment at m/z 209 resulting from the cleavage of the ester.

-

Loss of Ethyl Formate (HCOOCH₂CH₃): Cleavage can lead to a fragment corresponding to the chroman cation.

-

McLafferty Rearrangement: If sterically feasible, this rearrangement could lead to a characteristic fragment ion. For esters, this often results in a fragment at m/z=88.[10]

-

Summary of Predicted Mass Spectrum Data

| m/z Value | Identity | Notes |

| 254/256 | [M]⁺ (Molecular Ion) | Characteristic ~3:1 isotopic pattern for Cl. |

| 209/211 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 181/183 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Use Electron Ionization (EI) for GC-MS, which provides rich fragmentation data, or Electrospray Ionization (ESI) for LC-MS, which typically gives a strong protonated molecular ion [M+H]⁺.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion, isotopic pattern, and fragmentation patterns to confirm the structure.

Integrated Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of all data points. No single technique provides the complete picture, but together they form a self-validating system for structural elucidation.

Caption: Workflow for integrated spectroscopic structure validation.

The process is logical and deductive:

-

MS confirms the molecular weight and elemental composition (presence of Cl).

-

IR confirms the presence of key functional groups (ester, aromatic ring).

-

¹³C NMR confirms the number of unique carbons and the carbon skeleton.

-

¹H NMR provides the final, detailed map , showing the connectivity and spatial relationships of all protons, confirming the specific isomer and structure.

When the predicted data from each of these techniques aligns with the experimental results, the structure of this compound is unambiguously confirmed.

References

-

ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). Available at: [Link]

-

Science of Synthesis. Synthesis of esters from carboxylic acids. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Vancouver Island University. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

- Patents. Synthesis of 6,7-Bis(ethoxycarbonyloxy)chromone-3-carboxylic acid (intermediate).

- Google Patents. US5698716A - Process for chroman carboxylates.

-

University of Puget Sound. 13-C NMR Chemical Shift Table. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. Available at: [Link]

-

ResearchGate. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Available at: [Link]

-

ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available at: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available at: [Link]

-

Doc Brown's Chemistry. database mass spectrometry INDEX of mass spectra of organic compounds. Available at: [Link]

-

UPV/EHU. Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

-

ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Available at: [Link]

-

YouTube. Structure Elucidation of a Carboxylic Acid in Organic Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl chloroacetate(105-39-5) 1H NMR spectrum [chemicalbook.com]

- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tdx.cat [tdx.cat]

A Deep Dive into the Structural Elucidation of 6-Chloro-chroman-3-carboxylic acid ethyl ester: An NMR-Centric Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 6-Chloro-chroman-3-carboxylic acid ethyl ester, a key intermediate in the synthesis of various bioactive molecules. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed, logical framework for the complete structural assignment of this molecule using a suite of modern NMR techniques. We will explore the causality behind experimental choices and demonstrate how a combination of one-dimensional and two-dimensional NMR experiments provides a self-validating system for structural confirmation.

Introduction: The Chroman Scaffold and the Importance of Precise Characterization

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The precise substitution pattern on this heterocyclic framework is critical to its function. This compound, with its chloro-substituted aromatic ring and an ester moiety on the heterocyclic portion, presents a versatile platform for further chemical elaboration.

Accurate and unambiguous structural elucidation is the bedrock of any chemical research and development program. NMR spectroscopy stands as the most powerful tool for the non-destructive analysis of molecular architecture in solution. This guide will systematically dissect the ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra of the title compound to provide a definitive structural assignment.

Synthesis and Sample Preparation: Foundational Steps for High-Quality Data

A common and reliable method for the synthesis of this compound involves the esterification of its carboxylic acid precursor, 6-Chloro-chroman-3-carboxylic acid.[1] This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.

Experimental Protocol: Esterification

-

Suspend 6-Chloro-chroman-3-carboxylic acid in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester.

-

Purify the product by column chromatography on silica gel.

For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

One-Dimensional NMR Analysis: The Initial Fingerprint

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides the initial and most detailed information regarding the proton framework of the molecule. The expected signals for this compound can be categorized into the aromatic region, the chroman ring protons, and the ethyl ester protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~7.15 | d | 1H | J = 2.5 Hz |

| H-7 | ~6.80 | dd | 1H | J = 8.5, 2.5 Hz |

| H-8 | ~6.75 | d | 1H | J = 8.5 Hz |

| H-2a, H-2b | ~4.30 - 4.50 | m | 2H | |

| H-3 | ~3.00 | m | 1H | |

| H-4a, H-4b | ~2.80 - 2.95 | m | 2H | |

| -OCH₂CH₃ | ~4.20 | q | 2H | J = 7.1 Hz |

| -OCH₂CH₃ | ~1.25 | t | 3H | J = 7.1 Hz |

-

Aromatic Region (δ 6.5-7.5 ppm): The chloro-substituted benzene ring gives rise to three distinct signals. The proton at C-5 (H-5), being ortho to the chlorine atom, is expected to be a doublet. The proton at C-7 (H-7) will appear as a doublet of doublets due to coupling with both H-5 and H-8. The proton at C-8 (H-8) will be a doublet.

-

Chroman Ring Protons (δ 2.5-4.5 ppm): The protons on the heterocyclic ring (H-2, H-3, and H-4) form a complex spin system. The two protons at C-2 (H-2a, H-2b) are diastereotopic and will likely appear as a multiplet. Similarly, the two protons at C-4 (H-4a, H-4b) are also diastereotopic and will present as a multiplet. The single proton at C-3 (H-3) will be a multiplet due to coupling with the protons at C-2 and C-4.

-

Ethyl Ester Protons (δ 1.0-4.5 ppm): The ethyl group of the ester will show a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), with a coupling constant of approximately 7.1 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C-8a | ~150 |

| C-6 | ~128 |

| C-5 | ~127 |

| C-7 | ~125 |

| C-4a | ~122 |

| C-8 | ~118 |

| C-2 | ~65 |

| -OCH₂CH₃ | ~61 |

| C-3 | ~40 |

| C-4 | ~25 |

| -OCH₂CH₃ | ~14 |

-

Carbonyl Carbon (δ ~172 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the downfield end of the spectrum.

-

Aromatic Carbons (δ 118-150 ppm): Six signals are expected for the aromatic carbons, with the carbon bearing the chlorine (C-6) and the carbon attached to the ether oxygen (C-8a) being quaternary and typically showing weaker signals.

-

Chroman and Ethyl Ester Carbons (δ 14-65 ppm): The remaining five signals correspond to the carbons of the chroman ring and the ethyl ester group. The carbon attached to the ring oxygen (C-2) will be the most downfield of this group.

Two-Dimensional NMR Analysis: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This is instrumental in tracing out the spin systems within the molecule.

Caption: Predicted ¹H-¹H COSY correlations for the title compound.

-

Aromatic System: Cross-peaks will be observed between H-5 and H-7, and between H-7 and H-8, confirming their ortho and meta relationships.

-

Chroman Ring System: Correlations will be seen between the H-2 protons and H-3, and between H-3 and the H-4 protons, establishing the -CH₂-CH-CH₂- connectivity of the heterocyclic ring.

-

Ethyl Ester System: A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group will be present.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of the carbon signals for all protonated carbons.

Caption: Key ¹H-¹³C HSQC correlations for the title compound.

By combining the information from the ¹H NMR and COSY spectra with the HSQC data, we can confidently assign the chemical shifts of C-2, C-3, C-4, C-5, C-7, C-8, and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle

The HMBC experiment is arguably the most powerful tool for determining the overall carbon framework, as it reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems and assigning quaternary carbons.

Caption: Crucial ¹H-¹³C HMBC correlations for structural elucidation.

-

Connecting the Rings: A key correlation from the H-4 protons to the aromatic C-4a and C-5 carbons, and from the H-2 protons to the aromatic C-8a carbon, will unequivocally confirm the fusion of the heterocyclic and aromatic rings.

-

Assigning Quaternary Carbons: Correlations from aromatic protons (H-5, H-8) to the quaternary carbons (C-4a, C-6, C-8a) will allow for their unambiguous assignment.

-

Positioning the Ester Group: A correlation from the H-3 proton to the carbonyl carbon (C=O) will confirm the position of the ethyl ester group at C-3. Further correlations from the methylene protons of the ethyl group to the carbonyl carbon will solidify this assignment.

Conclusion: A Cohesive and Validated Structural Assignment

By systematically applying a suite of NMR experiments, we have constructed a comprehensive and self-validating analytical workflow for the structural elucidation of this compound. The initial 1D ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity data. The COSY experiment then establishes the proton-proton connectivity within individual spin systems. The HSQC spectrum links each proton to its directly attached carbon. Finally, the HMBC experiment provides the long-range connectivity information that pieces together the entire molecular puzzle, including the assignment of quaternary carbons and the precise location of substituents. This integrated approach ensures the highest level of confidence in the assigned structure, a critical requirement for its use in research and development.

References

Sources

Mass spectrometry of 6-Chloro-chroman-3-carboxylic acid ethyl ester

<Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Chloro-chroman-3-carboxylic acid ethyl ester. As a chlorinated heterocyclic compound, its analysis presents unique considerations, particularly in understanding its ionization behavior and subsequent fragmentation pathways. This document will delve into the theoretical and practical aspects of analyzing this compound using common mass spectrometry techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). The insights provided herein are designed to equip researchers with the necessary knowledge to develop and validate robust analytical methods for this and structurally related molecules.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is fundamental to interpreting its mass spectrum. This compound possesses a chroman core, substituted with a chlorine atom on the aromatic ring and an ethyl ester group on the heterocyclic ring.

Table 1: Physicochemical Properties of this compound and its Methyl Analog

| Property | This compound | 6-Chloro-chroman-3-carboxylic acid methyl ester |

| Molecular Formula | C₁₂H₁₃ClO₃ | C₁₁H₁₁ClO₃ |

| Molecular Weight | 240.68 g/mol | 226.65 g/mol [1] |

The presence of the chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having approximately one-third the intensity of the molecular ion peak.[2] This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This can be highly beneficial for structural elucidation, as the resulting fragmentation patterns provide a detailed fingerprint of the molecule.[3][4][5]

Expected Fragmentation Pathways under EI

Upon electron impact, this compound is expected to undergo a series of predictable fragmentation reactions. The stability of the aromatic ring suggests that the molecular ion will be readily observed.[6]

Key Fragmentation Reactions:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are susceptible to cleavage.[7][8][9]

-

Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

Loss of the ethyl radical (•CH₂CH₃) followed by the loss of carbon dioxide.

-

-

McLafferty Rearrangement: While less common for esters without a sufficiently long alkyl chain, if sterically feasible, a gamma-hydrogen transfer could lead to the elimination of a neutral alkene molecule.[10]

-

Retro-Diels-Alder (RDA) Reaction: The chroman ring system can undergo a characteristic RDA fragmentation, leading to the cleavage of the heterocyclic ring.

-

Loss of Chlorine: The chlorine atom can be lost as a radical, particularly from fragment ions.[11]

Diagram 1: Predicted Electron Ionization Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Electrospray Ionization (ESI) Mass Spectrometry

In contrast to EI, electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12][13] This is particularly useful for confirming the molecular weight of the analyte.[14]

In-Source Fragmentation and Tandem Mass Spectrometry (MS/MS)

While ESI is a soft ionization method, fragmentation can be induced in the ion source ("in-source fragmentation") or through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3] This allows for controlled fragmentation of the protonated molecule, providing valuable structural information.

Expected ESI-MS/MS Fragmentation:

The fragmentation of the [M+H]⁺ ion of this compound is likely to be initiated by the protonated ester group.

-

Loss of Ethanol: A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (CH₃CH₂OH).

-

Loss of Ethylene: Subsequent to or in concert with other fragmentations, the loss of ethylene (C₂H₄) from the ethyl group is possible.

-

Cleavage of the Chroman Ring: The protonated chroman ring may undergo ring-opening followed by fragmentation.

Diagram 2: ESI-MS/MS Fragmentation Workflow

Caption: Predicted fragmentation of the protonated molecule of this compound in ESI-MS/MS.

Experimental Protocols

To obtain high-quality mass spectra, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is the preferred method for volatile and thermally stable compounds like the target analyte.[15][16][17]

Table 2: Recommended GC-MS Protocol

| Parameter | Recommended Setting | Rationale |

| Injector Temperature | 250 °C | Ensures complete volatilization without thermal degradation. |

| Carrier Gas | Helium at 1 mL/min | Provides good chromatographic resolution. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of analytes. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation from potential impurities. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy for reproducible fragmentation and library matching.[5] |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides good mass accuracy and resolution. |

| Scan Range | m/z 40-400 | Covers the expected mass range of the parent ion and its fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

LC-MS is a powerful alternative, particularly if the compound exhibits thermal instability or requires analysis in complex matrices.[18]

Table 3: Recommended LC-MS Protocol

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial method development. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | Expected to provide good sensitivity for this compound. |

| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |

| Drying Gas | Nitrogen at 300 °C, 10 L/min | Facilitates desolvation of the ESI droplets. |

| Nebulizer Pressure | 45 psi | Optimizes spray formation. |

High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula confirmation, high-resolution mass spectrometry is indispensable.[19][20][21] By providing highly accurate mass measurements, HRMS can differentiate between ions of the same nominal mass but different elemental compositions.[17] This is particularly crucial when dealing with unknown metabolites or degradation products.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that can yield a wealth of structural information. A combined approach utilizing both EI and ESI techniques provides a comprehensive characterization of the molecule. EI-MS offers detailed fragmentation for structural fingerprinting, while ESI-MS is ideal for molecular weight confirmation and controlled fragmentation studies via MS/MS. The protocols and theoretical considerations outlined in this guide serve as a robust starting point for researchers and scientists engaged in the analysis of this and related compounds, ultimately facilitating drug development and scientific discovery.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Science and Education Publishing. (2017). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. [Link]

-

Royal Society of Chemistry. (2006). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]

-

National Institutes of Health. (2012). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. [Link]

-

Mississippi State University. (2007). Enantiomer analysis using electrospray ionization mass spectrometry. [Link]

-

ResearchGate. (1998). Electron ionization mass spectrometry of curcumin analogues: An olefin metathesis reaction in the fragmentation of radical cations. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

eDiss. (2020). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]

-

ResearchGate. (2023). Unknown halogenated compounds with HRMS data. [Link]

-

NIST WebBook. Chloroacetic acid, 6-chlorohexyl ester. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

University of Buenos Aires. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

ResearchGate. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]

-

National Institutes of Health. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

National Institutes of Health. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization. [Link]

-

Semantic Scholar. (2019). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. [Link]

-

MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

YouTube. (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. [Link]

-

American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. [Link]

-

National Institutes of Health. (2009). High-resolution mass spectrometers. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. tdx.cat [tdx.cat]

- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 13. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 'apparent' hydrolysis of alkyl esters during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Determination of 6-Chloro-chroman-3-carboxylic acid ethyl ester: A Hypothetical Case Study

This guide provides an in-depth, technical walkthrough of the process for determining the crystal structure of 6-Chloro-chroman-3-carboxylic acid ethyl ester. As no public crystallographic data for this specific compound is currently available, this document presents a hypothetical yet scientifically rigorous case study. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies involved in small molecule crystallography.

Introduction

Chroman derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide will detail a comprehensive workflow, from synthesis and crystallization to data collection and structure refinement, for the target compound: this compound.

PART 1: Synthesis and Purification

A plausible synthetic route to obtain the target compound is a multi-step process, beginning with commercially available starting materials. The rationale behind this proposed synthesis is based on established reactions for similar chroman structures.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol:

-

Michael Addition: 4-Chlorophenol is reacted with ethyl acrylate in the presence of a base catalyst to yield an intermediate ether.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The intermediate is treated with a strong acid (e.g., polyphosphoric acid) to induce cyclization, forming 6-chloro-chroman-4-one.

-

Reduction: The ketone at the 4-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Esterification: The resulting alcohol is then subjected to conditions that facilitate the formation of the ethyl ester at the 3-position, which may involve a multi-step process including the introduction of the carboxylic acid group followed by esterification.

Purity is paramount for successful crystallization. The final product must be purified to >99% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

PART 2: Crystallization

The generation of high-quality single crystals is often the most challenging step in structure determination.[1][2] A systematic screening of various crystallization conditions is essential.

Crystallization Experimental Workflow

Caption: Workflow for the crystallization of the target compound.

Detailed Crystallization Protocols:

A variety of solvents and crystallization techniques should be screened to find the optimal conditions for growing diffraction-quality crystals.

-

Solvent Selection: A good solvent is one in which the compound is sparingly soluble.[3] A solvent screen should include polar protic, polar aprotic, and nonpolar solvents.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment.

-

-

Vapor Diffusion (Hanging Drop Method):

-

Dissolve the compound in a solvent in which it is readily soluble.

-

Place a drop of this solution on a siliconized glass coverslip.

-

Invert the coverslip over a well containing a precipitant (a solvent in which the compound is insoluble but miscible with the solvent of the drop).

-

Seal the well to create a closed system where the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below.

-

For this compound, a promising starting point would be a solvent system of ethanol and water, utilizing the slow evaporation method.

PART 3: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained (typically 0.1-0.3 mm in each dimension), they are subjected to X-ray diffraction analysis.

Data Collection and Processing Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step X-ray Diffraction Protocol:

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

-

Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The crystallographic information is then compiled into a Crystallographic Information File (CIF) for deposition in a public database like the Cambridge Structural Database (CSD).[4][5]

PART 4: Hypothetical Crystallographic Data

The following table presents expected crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical formula | C12H13ClO3 |

| Formula weight | 240.68 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a, b, c (Å) | 8.5, 12.1, 10.3 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (Å3) | 1025 |

| Z | 4 |

| Density (calculated) | 1.560 Mg/m3 |

| Absorption coefficient (mm-1) | 0.35 |

| F(000) | 504 |

| Crystal size (mm) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 5500 |

| Independent reflections | 2100 [R(int) = 0.04] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit on F2 | 1.05 |

Conclusion

This technical guide has outlined a comprehensive and scientifically sound, though hypothetical, pathway for the determination of the crystal structure of this compound. The principles and protocols described herein represent best practices in the field of small molecule crystallography. The successful elucidation of this structure would provide invaluable insights for medicinal chemists and drug development professionals, enabling a deeper understanding of its potential biological interactions and facilitating the design of novel therapeutic agents. The self-validating nature of the described protocols, from synthesis and purification to crystallographic refinement, ensures the integrity and reliability of the final structural model.

References

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Jones, P. G. (2023). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

-

Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in Retrospect and Prospect. Angewandte Chemie International Edition. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS 885271-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chroman Scaffold in Medicinal Chemistry

The chroman ring system, a core structural motif in a plethora of natural products and synthetic compounds, holds a privileged position in the landscape of medicinal chemistry. Its inherent conformational rigidity and the synthetic tractability of its benzopyran core make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a chlorine atom at the 6-position, as seen in Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation can enhance metabolic stability, improve membrane permeability, and provide a vector for specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific chroman derivative, positioning it as a valuable building block for drug discovery programs. The 6-Chloro-chroman-3-carboxylic acid scaffold is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and also finds utility in the development of agrochemicals.[1]

Physicochemical Properties and Characterization

Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a halogenated derivative of the chroman scaffold.[2] While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 885271-36-3 | [3] |

| Molecular Formula | C₁₂H₁₃ClO₃ | [3] |

| Molecular Weight | 240.68 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1CC2=C(C=C(C=C2)Cl)OC1 | |

| InChI Key | JVNIZDSHIPLLAH-UHFFFAOYSA-N | [3] |

| Physical Form | Solid (predicted) | |

| Purity | Typically >95% (as supplied by commercial vendors) | [2] |

Note: Some properties are predicted based on the structure and data for analogous compounds due to limited publicly available experimental data.

Synthesis and Mechanistic Insights

The synthesis of Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate can be approached through several established routes for chroman-3-carboxylic acid esters. A prevalent and mechanistically insightful method involves the catalytic hydrogenation of a corresponding chromone precursor. This approach offers high yields and good control over the stereochemistry at the C3 position.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the chromone ring system followed by its reduction to the chroman.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from the synthesis of the corresponding methyl ester)

This protocol is adapted from the known synthesis of methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate, which is a close analog. The choice of ethanol as the solvent for the final esterification step would lead to the desired ethyl ester.

Step 1: Synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde

-

To a stirred solution of 5-chloro-2-hydroxyacetophenone in an appropriate solvent (e.g., anhydrous toluene), add Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide).

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chromone-3-carbaldehyde.

Step 2: Oxidation to 6-chloro-4-oxo-4H-chromene-3-carboxylic acid

-

Dissolve the crude chromone-3-carbaldehyde in a suitable solvent (e.g., a mixture of acetic acid and water).

-

Add an oxidizing agent, such as potassium permanganate or Jones reagent, portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.

-

Extract the carboxylic acid product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude carboxylic acid.

Step 3: Esterification to Ethyl 6-chloro-4-oxo-4H-chromene-3-carboxylate

-

Dissolve the crude carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture at reflux for several hours (Fischer-Speier esterification).

-

Monitor the reaction by TLC.

-

After completion, neutralize the excess acid and remove the ethanol under reduced pressure.

-

Extract the ethyl ester into an organic solvent and purify by column chromatography.

Step 4: Catalytic Hydrogenation to Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate

-

Dissolve the purified ethyl 6-chloro-4-oxo-4H-chromene-3-carboxylate in a suitable solvent (e.g., ethyl acetate or ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-